molecular formula C21H36ClN B12711822 (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride CAS No. 82858-21-7

(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride

Cat. No.: B12711822
CAS No.: 82858-21-7
M. Wt: 338.0 g/mol
InChI Key: KUNDSBMCHFMBNI-IKHDRPOVSA-N
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Description

(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride is a synthetic steroidal compound. It is known for its unique structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves several steps, starting from readily available steroidal precursors. The key steps include the formation of the pregnane skeleton, introduction of the amine group, and subsequent formation of the hydrochloride salt. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the steroidal backbone.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs

Scientific Research Applications

(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of steroid-based drugs.

    Industry: It is used in the production of various steroidal products and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride include other steroidal amines and their derivatives. Examples include:

  • (Z)-5-alpha-Pregn-17(20)-en-3-beta-amine hydrochloride
  • (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine sulfate
  • (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine acetate

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt

Properties

CAS No.

82858-21-7

Molecular Formula

C21H36ClN

Molecular Weight

338.0 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-amine;hydrochloride

InChI

InChI=1S/C21H35N.ClH/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;/h4,15-19H,5-13,22H2,1-3H3;1H/b14-4-;/t15-,16+,17-,18-,19-,20+,21-;/m0./s1

InChI Key

KUNDSBMCHFMBNI-IKHDRPOVSA-N

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.Cl

Canonical SMILES

CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.Cl

Origin of Product

United States

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